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Compound of Interest

Compound Name: 4,4-Difluorocyclohexanamine

Cat. No.: B1308137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical

properties of 4,4-Difluorocyclohexanamine and its hydrochloride salt. The strategic

introduction of geminal fluorine atoms onto the cyclohexyl ring can significantly influence key

molecular properties relevant to drug design and development, such as pKa, lipophilicity, and

metabolic stability. This document serves as a critical resource for researchers leveraging this

scaffold in medicinal chemistry and materials science.

Core Physicochemical Data
The following tables summarize the key physicochemical properties of 4,4-
Difluorocyclohexanamine and its hydrochloride salt, providing a foundational dataset for

computational modeling, formulation development, and structure-activity relationship (SAR)

studies.

Table 1: Physicochemical Properties of 4,4-Difluorocyclohexanamine
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Property Value Source

Molecular Formula C6H11F2N [1]

Molecular Weight 135.157 g/mol [1]

Boiling Point 141.2 °C at 760 mmHg [1]

Melting Point Not available

Density 1.08 g/cm³ [1]

pKa (Predicted) 9.86 ± 0.70 [1]

LogP 2.223 [1]

Flash Point 41.9 °C [1]

Appearance Not available

Solubility Not available

Table 2: Physicochemical Properties of 4,4-Difluorocyclohexanamine Hydrochloride

Property Value Source

Molecular Formula C6H12ClF2N [2]

Molecular Weight 171.62 g/mol [3]

Melting Point 295 °C [3][4]

Boiling Point 45-47 °C at 12 mmHg [3][4]

Appearance White crystalline solid [2]

Solubility Soluble in water [2]

Experimental Protocols
Detailed experimental methodologies are crucial for the accurate and reproducible

determination of physicochemical properties. The following section outlines standard protocols

for key experiments.
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Determination of Melting Point
Objective: To determine the temperature at which the compound transitions from a solid to a

liquid phase.

Methodology: A small, finely powdered sample of the compound is packed into a capillary tube.

The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased,

and the range from the temperature at which the first drop of liquid appears to the temperature

at which the entire sample is liquid is recorded as the melting point range.

Determination of Boiling Point
Objective: To determine the temperature at which the vapor pressure of the liquid equals the

pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: For compounds with boiling points at atmospheric pressure, a small amount of

the liquid is placed in a distillation flask with a boiling chip. A thermometer is positioned so that

the top of the bulb is level with the bottom of the side-arm of the flask. The flask is heated, and

the temperature at which the liquid boils and a steady stream of distillate is collected is

recorded as the boiling point. For high-boiling point liquids or to prevent decomposition,

vacuum distillation is employed, and the boiling point is recorded at a specific reduced

pressure.

Determination of Aqueous Solubility
Objective: To determine the maximum concentration of the compound that can dissolve in

water at a given temperature.

Methodology: An excess amount of the solid compound is added to a known volume of water in

a sealed container. The mixture is agitated at a constant temperature for a sufficient period to

reach equilibrium (typically 24-48 hours). The suspension is then filtered to remove the

undissolved solid. The concentration of the compound in the clear filtrate is determined by a

suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis

spectroscopy.

Determination of pKa
Objective: To determine the acid dissociation constant of the amine functional group.
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Methodology: Potentiometric titration is a common method. A known concentration of the

compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture). The

solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the

solution is measured after each addition of the titrant. The pKa is determined from the titration

curve, typically as the pH at which half of the amine has been protonated.

Determination of Partition Coefficient (LogP)
Objective: To measure the lipophilicity of the compound.

Methodology: The shake-flask method is the classical approach. A known amount of the

compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken

vigorously to allow for the partitioning of the compound between the two phases until

equilibrium is reached. The two phases are then separated, and the concentration of the

compound in each phase is determined using an appropriate analytical technique. The LogP is

calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the

concentration in the aqueous phase.

Visualizations
The following diagrams illustrate a general experimental workflow for compound

characterization and a representative synthesis of a key precursor.
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Synthesis & Purification

Physicochemical Characterization

Spectroscopic Analysis

Chemical Synthesis Purification
(e.g., Chromatography, Recrystallization)

Melting Point
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NMR (1H, 13C, 19F)
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IR Spectroscopy
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8,8-difluoro-1,4-dioxaspiro[4.5]decane

Stir at 100°C, 12h

aq. HCl (2N)

4,4-Difluorocyclohexanone

Workup:
- Dilute with DCM

- Neutralize with sat. NaHCO3
- Extract with DCM
- Dry over Na2SO4

- Concentrate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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